[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methanol
Overview
Description
[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methanol: is a complex organic compound that features a thiazole ring, a piperidine ring, and a methanol group
Mechanism of Action
Target of Action
The compound “[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methanol” contains a thiazole and a piperidine ring. Thiazole derivatives are known to have various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects . Piperidine derivatives also exhibit a wide range of biological activities . The specific targets of this compound would depend on its exact structure and functional groups.
Mode of Action
The mode of action would depend on the specific targets of the compound. For example, if the compound targets an enzyme, it might inhibit the enzyme’s activity, leading to changes in cellular processes .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For example, if the compound targets a protein involved in a signaling pathway, it could affect the transmission of signals within cells .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, the presence of polar groups could affect its solubility and absorption, while the presence of metabolically labile groups could affect its metabolism .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound inhibits an enzyme involved in cell division, it could lead to cell cycle arrest .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methanol typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the piperidine ring via nucleophilic substitution. The final step often involves the addition of the methanol group through a reduction reaction.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can further modify the functional groups, such as reducing the carbonyl group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated reagents and strong bases like sodium hydride are typically employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield [1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]aldehyde.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, [1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methanol is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: In medicine, the compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets can lead to the development of new pharmaceuticals.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]ethanol: Similar structure but with an ethanol group instead of methanol.
[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]amine: Contains an amine group instead of meth
Properties
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)-[3-(hydroxymethyl)piperidin-1-yl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-8-11(17-9(2)13-8)12(16)14-5-3-4-10(6-14)7-15/h10,15H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZRSUCFSXHCMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCCC(C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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